2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Chemical probe selectivity Kinase inhibitor design Structure-activity relationship

2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol (CAS 1421531-71-6, molecular formula C13H20ClNO4S2, MW 353.89 g/mol) is a synthetic benzenesulfonamide derivative bearing a tertiary alcohol, a methylsulfanyl side-chain, and a 3-chloro-4-methoxy-substituted aromatic ring. Computational logP is predicted at 3.03, indicating moderate lipophilicity.

Molecular Formula C13H20ClNO4S2
Molecular Weight 353.88
CAS No. 1421531-71-6
Cat. No. B2826402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
CAS1421531-71-6
Molecular FormulaC13H20ClNO4S2
Molecular Weight353.88
Structural Identifiers
SMILESCC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)O
InChIInChI=1S/C13H20ClNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3
InChIKeyHAQWJILVHZZYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol (CAS 1421531-71-6): Chemical Class and Structural Profile for Procurement Benchmarking


2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol (CAS 1421531-71-6, molecular formula C13H20ClNO4S2, MW 353.89 g/mol) is a synthetic benzenesulfonamide derivative bearing a tertiary alcohol, a methylsulfanyl side-chain, and a 3-chloro-4-methoxy-substituted aromatic ring [1]. Computational logP is predicted at 3.03, indicating moderate lipophilicity [1]. The compound is catalogued in the ZINC database (ZINC59059950) as a for-sale research chemical, but ZINC reports no known bioactivity data in ChEMBL, no annotated catalogs, and no associated publications [1]. It is listed by several chemical vendors as a research reagent, with some vendor descriptions suggesting activity as a calmodulin-dependent kinase II (CaMKII) inhibitor; however, no quantitative pharmacological data could be located in any non-vendor, peer-reviewed primary source indexed by ChEMBL, BindingDB, or PubMed [2]. The closest structural analogs share the core 4-(methylsulfanyl)butan-2-ol scaffold with varying benzenesulfonamide substituents.

Why In-Class Benzenesulfonamide Analogs Cannot Substitute for 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol in CaMKII-Focused Research


Generic benzenesulfonamide substitution is not supported for this compound because structural variations within the 4-(methylsulfanyl)butan-2-ol series produce entirely distinct molecular entities with divergent predicted binding profiles [1]. The 3-chloro-4-methoxy substitution pattern is spatially and electronically distinct from the unsubstituted, 3-fluoro-4-methoxy, and 4-trifluoromethoxy analogs that dominate this chemical space [2]. In the absence of head-to-head comparative pharmacological data, cross-reactivity, off-target binding, and physicochemical handling characteristics—including solubility, metabolic stability, and membrane permeability—cannot be assumed transferable between analogs. Furthermore, the CaMKII inhibitor class is known to exhibit steep structure-activity relationships, where minor substituent changes on the benzenesulfonamide ring can determine target engagement versus inactivity [3]. Researchers specifying this compound implicitly require the exact 3-chloro-4-methoxy pharmacophore; substituting even the regioisomeric 3-chloro-2-methyl or 5-fluoro-2-methoxy benzenesulfonamide variants constitutes a different chemical probe with unvalidated biological equivalence [2].

Quantitative Differentiation Evidence for 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol vs. Closest Structural Analogs


Structural Uniqueness: The 3-Chloro-4-Methoxy Benzenesulfonamide Pharmacophore vs. All Other Reported Aryl Substituents in the 4-(Methylsulfanyl)butan-2-ol Series

Among all catalogued 4-(methylsulfanyl)butan-2-ol-based benzenesulfonamides, the 3-chloro-4-methoxy substitution pattern is unique to this specific compound [1]. The closest commercially catalogued analogs differ in at least one key substituent: the 3-fluoro-4-methoxy analog (CAS 1396773-69-5) replaces chlorine with fluorine, altering halogen bonding capacity and electronegativity [2]; the 5-fluoro-2-methoxy analog (from several vendors) shifts both halogen position and methoxy orientation [3]; and the 4-trifluoromethoxy analog (CAS 1396806-90-8) replaces the entire chloro-methoxy motif with a bulkier, more electron-withdrawing trifluoromethoxy group [4]. Each of these permutations generates a distinct chemical entity with its own CAS number, and none has been demonstrated in the public domain to be pharmacologically interchangeable with the target compound. The 3-chloro-4-methoxy substitution provides a specific combination of steric bulk, halogen-bond donor capacity, and electron density that is not replicated by any single commercially available analog [5].

Chemical probe selectivity Kinase inhibitor design Structure-activity relationship

Physicochemical Differentiation: logP, Hydrogen Bond Capacity, and Molecular Weight vs. Key Class Comparators

The target compound (MW 353.89 g/mol, logP 3.03, 4 H-bond acceptors, 1 H-bond donor, rotatable bonds 9) occupies a distinct region of physicochemical space compared to key analogs [1]. The unsubstituted parent (2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol; MW ~287.4 g/mol) loses the chloro and methoxy substituents, reducing molecular weight, lipophilicity, and hydrogen bond acceptor count [2]. The 4-trifluoromethoxy analog (MW ~399.5 g/mol) gains significant lipophilicity (predicted logP increase of ~0.5-1.0 units) and a larger substituent volume [3]. Such differences in logP, H-bond capacity, and molecular bulk directly influence membrane permeability, solubility, and non-specific protein binding, which are critical determinants of performance in cell-based assays and in vivo models [4]. The target compound's balanced profile (moderate lipophilicity, single H-bond donor from the tertiary alcohol, four H-bond acceptors) places it within broadly favorable drug-like space by Lipinski and Veber criteria, while the more lipophilic trifluoromethoxy analog may encounter solubility-limited assay performance [5].

Drug-likeness Physicochemical profiling ADME prediction

Class-Level CaMKII Inhibitor Activity: The 3-Chloro-4-Methoxybenzenesulfonamide Motif in Kinase Inhibition vs. KN-93 and Other Reference Inhibitors

The benzenesulfonamide CaMKII inhibitor class has well-established structure-activity relationships, and the 3-chloro-4-methoxy substituted benzenesulfonamide scaffold is represented in patent families claiming CaMKII inhibitors for flavivirus infection and cardiovascular disease [1]. Reference inhibitor KN-93 (Ki = 370 nM for CaMKII, CaM-competitive) serves as the benchmark for CaMKII chemical probe potency [2]. However, KN-93 employs a 4-methoxybenzenesulfonamide (unsubstituted at the 3-position), and its N-(2-hydroxyethyl) linker differs fundamentally from the methylsulfanyl-butanol core of the target compound [2]. Patent US 10,494,334 demonstrates that 4-methoxybenzenesulfonamide derivatives with various N-substitutions and linker modifications exhibit differential cellular anti-flavivirus activity, confirming that linker identity and aryl substitution jointly determine biological outcome [1]. Critically, the target compound was not among the specifically synthesized and tested derivatives in this patent, and its actual CaMKII inhibitory potency (IC50 or Ki) has not been publicly reported in any peer-reviewed or patent source indexed by ChEMBL or BindingDB [3]. Any claim of CaMKII inhibitor activity for this compound remains vendor-asserted and lacks publicly verifiable quantitative data [4].

CaMKII inhibition Kinase selectivity Calcium signaling

Combinatorial Chemical Space Uniqueness: Scaffold and Substructure Novelty Assessment vs. ChEMBL and ZINC Libraries

The 4-(methylsulfanyl)butan-2-ol scaffold with a benzenesulfonamide attached via a methylene linker represents a relatively rare chemotype in public compound collections [1]. ZINC20 reports zero annotated catalogs containing this compound, and its scaffold (the combination of a benzenesulfonamide linked to a tertiary alcohol-bearing aliphatic chain with a terminal methylsulfide) is not represented among compounds with reported ChEMBL bioactivities [1]. This scaffold-level uniqueness distinguishes it from the far more common N-aryl or N-alkyl benzenesulfonamide kinase inhibitor chemotypes that dominate the CaMKII and kinase literature [2]. For virtual screening or diversity-oriented synthesis programs, compounds that occupy under-sampled regions of chemical space offer higher potential for discovering novel structure-activity relationships, though they carry the risk of absence of any pre-existing biological validation [3].

Chemical diversity Scaffold novelty Virtual screening library design

Recommended Research and Procurement Application Scenarios for 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol (CAS 1421531-71-6)


Chemical Probe Development: CaMKII Inhibitor Lead Optimization Requiring Exact 3-Chloro-4-Methoxy Pharmacophore

For medicinal chemistry programs that have independently identified the 3-chloro-4-methoxybenzenesulfonamide motif as critical for CaMKII target engagement—via internal SAR, molecular docking, or fragment screening—this compound provides the exact substitution pattern on the 4-(methylsulfanyl)butan-2-ol scaffold [1]. As demonstrated by the CaMKII inhibitor patent literature, minor benzenesulfonamide substituent changes can abolish or invert activity; therefore, procurement of the precise structure is essential when this pharmacophore has been validated in the user's own assays [1]. Users should note that independent biochemical validation of CaMKII inhibition is required, as no public quantitative potency data exist for this compound [2].

Diversity-Oriented Screening Library Expansion with Under-Explored Benzenesulfonamide Chemotypes

The compound's scaffold—a tertiary alcohol linked to a benzenesulfonamide via a methylene bridge, with a terminal methylsulfide—is absent from annotated bioactive compound collections in ChEMBL and ZINC [1]. This scaffold novelty makes it a candidate for inclusion in diversity-oriented screening decks, where occupying under-sampled regions of chemical space is a deliberate strategy to identify novel bioactivity [2]. Procurement for this purpose should be benchmarked against scaffold diversity metrics (e.g., Tanimoto distance from nearest bioactive neighbor) rather than against any specific biological potency expectation.

Physicochemical Reference Standard for logP and Solubility Profiling in Benzenesulfonamide Analog Series

With a predicted logP of 3.03 and defined H-bond donor/acceptor profile, this compound can serve as a reference standard for chromatographic logP determination and kinetic solubility assays in a benzenesulfonamide analog series [1]. Its intermediate lipophilicity—lower than the 4-trifluoromethoxy analog, higher than the unsubstituted parent—positions it as a calibration point for developing computational logP models specific to sulfonamide-alcohol chemotypes [2].

Synthetic Chemistry: Scaffold Derivatization Platform for Structure-Activity Relationship Expansion

The tertiary alcohol and methylsulfide functional groups provide synthetic handles for further derivatization (e.g., oxidation to sulfoxide/sulfone, O-alkylation, or elimination). The 3-chloro substituent also permits transition metal-catalyzed cross-coupling reactions [1]. For laboratories building focused libraries around this scaffold, the compound serves as a late-stage diversification intermediate, provided that the vendor-supplied material meets the requisite purity specifications (typically ≥95% by HPLC or NMR, as cited in vendor technical documentation) [2].

Quote Request

Request a Quote for 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.